molecular formula C17H16N2OS2 B5717289 2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5717289
M. Wt: 328.5 g/mol
InChI Key: MRXFSGHNNVZCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a thiazole-based compound that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell migration, and reduce inflammation. It has also been found to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using this compound is that it may not be effective against all strains of microorganisms or cancer cells.

Future Directions

There are several future directions for research on 2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential applications in other fields, such as agriculture and food preservation. Additionally, research could focus on developing derivatives of this compound to enhance its activity and effectiveness.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-amino-6-methylbenzothiazole with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with thiourea to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(benzylthio)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against various strains of bacteria and fungi. It has also been studied for its anticancer activity, with promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

2-benzylsulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-12-7-8-14-15(9-12)22-17(18-14)19-16(20)11-21-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXFSGHNNVZCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

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